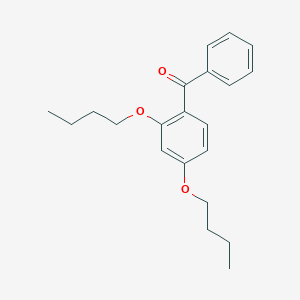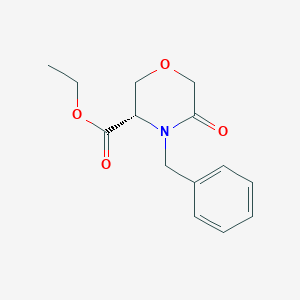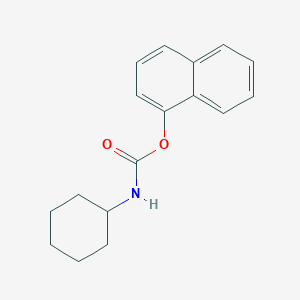
naphthalen-1-yl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl N-cyclohexylcarbamate, also known as CPP or N-(1-naphthyl)carbamoylcyclohexane, is a compound that has been extensively researched for its potential use as a tool compound in neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory formation. Therefore, CPP has been widely used to study the role of NMDA receptors in various physiological and pathological conditions.
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. When glutamate binds to the receptor, it opens the channel, allowing the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that are involved in synaptic plasticity, learning, and memory formation. naphthalen-1-yl N-cyclohexylcarbamate blocks the NMDA receptor by binding to the glycine site of the receptor, which is a co-agonist site that is required for the activation of the receptor. By blocking the glycine site, naphthalen-1-yl N-cyclohexylcarbamate prevents the activation of the NMDA receptor, thereby inhibiting the influx of calcium ions into the cell.
Biochemical and Physiological Effects
naphthalen-1-yl N-cyclohexylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, naphthalen-1-yl N-cyclohexylcarbamate has been shown to impair learning and memory formation, suggesting that the NMDA receptor plays a crucial role in these processes. naphthalen-1-yl N-cyclohexylcarbamate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. These effects are thought to be due to the inhibition of the NMDA receptor, which reduces the influx of calcium ions into the cell and prevents cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using naphthalen-1-yl N-cyclohexylcarbamate in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of this receptor specifically, without affecting other glutamate receptors. Another advantage is that naphthalen-1-yl N-cyclohexylcarbamate is a well-characterized compound that has been extensively studied, which means that researchers can rely on the existing literature to guide their experiments. However, one of the limitations of using naphthalen-1-yl N-cyclohexylcarbamate is that it is a tool compound that is not suitable for clinical use. This means that the findings from lab experiments using naphthalen-1-yl N-cyclohexylcarbamate may not translate directly to clinical applications.
Orientations Futures
There are many future directions for research using naphthalen-1-yl N-cyclohexylcarbamate. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. By studying the role of the NMDA receptor in these disorders, researchers may be able to develop new treatments that target this receptor. Another area of interest is the development of new compounds that target the NMDA receptor. By developing new compounds, researchers may be able to overcome some of the limitations of naphthalen-1-yl N-cyclohexylcarbamate and develop compounds that are suitable for clinical use. Finally, there is a need for more research on the biochemical and physiological effects of naphthalen-1-yl N-cyclohexylcarbamate, particularly in animal models of neurological and psychiatric disorders. By understanding the effects of naphthalen-1-yl N-cyclohexylcarbamate in these models, researchers may be able to identify new targets for drug development and develop new treatments for these disorders.
Méthodes De Synthèse
Naphthalen-1-yl N-cyclohexylcarbamate can be synthesized by reacting 1-naphthylamine with cyclohexyl isocyanate in the presence of a catalyst. The reaction yields naphthalen-1-yl N-cyclohexylcarbamate as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Naphthalen-1-yl N-cyclohexylcarbamate has been used extensively in neuroscience research to study the role of NMDA receptors in various physiological and pathological conditions. naphthalen-1-yl N-cyclohexylcarbamate is a selective antagonist of the NMDA receptor, which means that it blocks the activity of this receptor without affecting other glutamate receptors. By blocking the NMDA receptor, researchers can study the role of this receptor in various processes, including synaptic plasticity, learning, and memory formation.
Propriétés
Numéro CAS |
101192-00-1 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
naphthalen-1-yl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H19NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,18,19) |
Clé InChI |
SVASHIXCPGTFIU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |
Synonymes |
Carbamic acid, cyclohexyl-, 1-naphthalenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



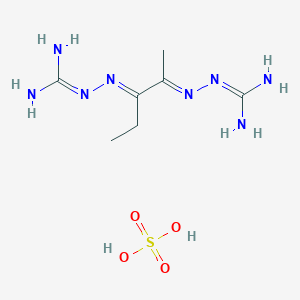
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)




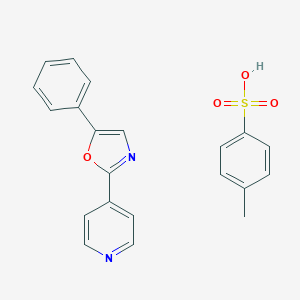
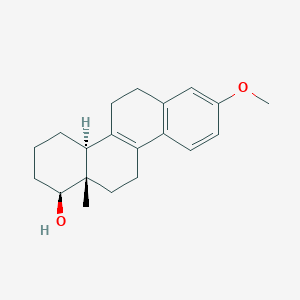
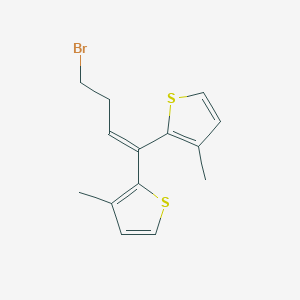
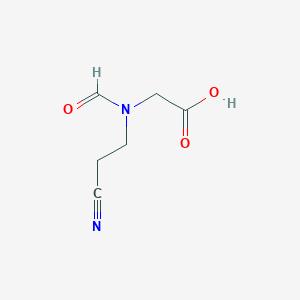
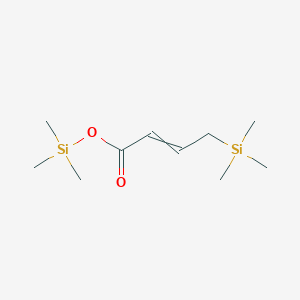
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
